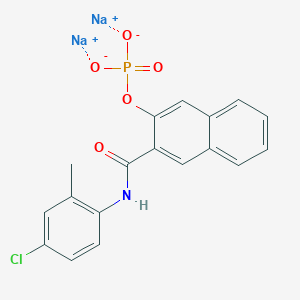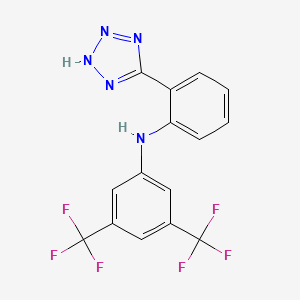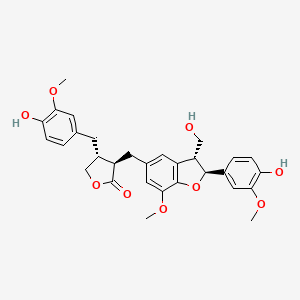
Isolappaol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Isolappaol A is primarily obtained through extraction from the roots of Arctium lappa. The preparation process involves several steps:
Extraction: Fresh roots of Arctium lappa are chopped and subjected to solvent extraction using solvents such as methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is subjected to chromatographic techniques such as column chromatography to isolate pure this compound
Analyse Chemischer Reaktionen
Isolappaol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups, to form ethers and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isolappaol A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.
Biology: this compound is studied for its effects on longevity and stress resistance in model organisms like Caenorhabditis elegans.
Medicine: Research has shown that this compound has potential anti-aging, anti-inflammatory, and anti-cancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals .
Wirkmechanismus
Isolappaol A exerts its effects primarily through the upregulation of the JNK-1 protein, which in turn activates the DAF-16 transcription factor. This signaling cascade promotes longevity and stress resistance in Caenorhabditis elegans. The molecular targets of this compound include components of the JNK-1-DAF-16 pathway, which are involved in regulating stress response and aging .
Vergleich Mit ähnlichen Verbindungen
Isolappaol A is unique among lignans due to its specific structure and biological activity. Similar compounds include:
Lappaol C: Another lignan isolated from Arctium lappa with similar anti-aging properties.
Lappaol D: A lignan with anti-inflammatory and anti-cancer properties.
Lappaol F: Known for its antioxidant activity.
Diarctigenin: A lignan with potential anti-cancer properties
This compound stands out due to its specific ability to upregulate JNK-1 and promote longevity through the JNK-1-DAF-16 pathway, which is not as prominently observed in the other lignans.
Eigenschaften
CAS-Nummer |
131400-96-9 |
|---|---|
Molekularformel |
C30H32O9 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
(3R,4R)-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C30H32O9/c1-35-25-11-16(4-6-23(25)32)8-19-15-38-30(34)20(19)9-17-10-21-22(14-31)28(39-29(21)27(12-17)37-3)18-5-7-24(33)26(13-18)36-2/h4-7,10-13,19-20,22,28,31-33H,8-9,14-15H2,1-3H3/t19-,20+,22-,28+/m0/s1 |
InChI-Schlüssel |
YMWGUENGTNUIRA-OUZJQUPYSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C[C@@H]4[C@H](COC4=O)CC5=CC(=C(C=C5)O)OC |
Kanonische SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CC4C(COC4=O)CC5=CC(=C(C=C5)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
![2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide](/img/structure/B12386992.png)
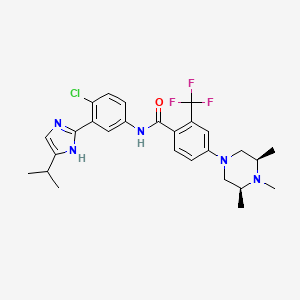

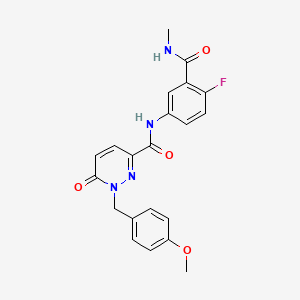
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
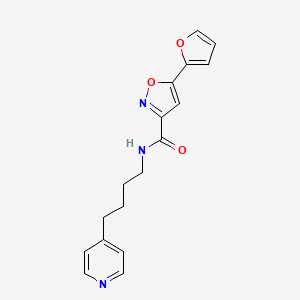

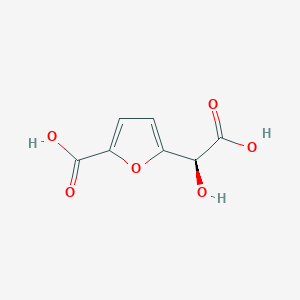
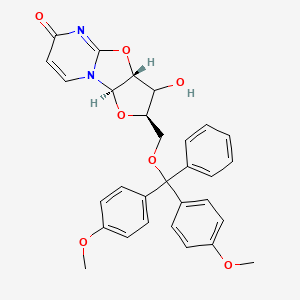
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
